

Enantioselective Total Synthesis of (+)-Dihydro- β -erythroidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dihydro-beta-erythroidine*

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This technical guide provides a comprehensive overview of the enantioselective total synthesis of (+)-Dihydro- β -erythroidine (DH β E), a potent antagonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR). The focus of this document is the first enantioselective synthesis reported by Clementson, Jessing, Pedersen, Vital, and Kristensen in 2019, a landmark achievement in the synthesis of the Erythrina alkaloids.^{[1][2][3]} Earlier notable approaches to the core structure, including a racemic synthesis of β -erythroidine by Funk and an enantioselective synthesis of (+)- β -erythroidine by Hatakeyama, laid important groundwork in this field.

Core Synthesis Strategy

The successful enantioselective total synthesis of (+)-Dihydro- β -erythroidine by Vital, Kristensen, and their team navigates the construction of the complex tetracyclic spiroamine scaffold through a series of strategic bond formations. The retrosynthetic analysis reveals a convergent approach, wherein the key stereocenter is established early and the intricate ring system is assembled in a stepwise fashion.

Retrosynthetic Analysis

The core strategy hinges on a few key disconnections:

- Ring D Formation: A late-stage palladium-catalyzed enolate coupling followed by lactonization is envisioned to close the final D-ring.

- Ring C Construction: The spirocyclic core, containing the C-ring, is assembled via a Dieckmann condensation and a subsequent reductive amination.
- Ring A Synthesis: A ring-closing metathesis (RCM) reaction is employed to form the A-ring.
- Stereocenter Induction: The crucial C5 stereocenter is set using a palladium-catalyzed asymmetric allylic alkylation (AAA) of a prolinone derivative.

This strategic approach allows for the efficient and stereocontrolled construction of the target molecule.



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Caption: Retrosynthetic analysis of (+)-Dihydro-β-erythroidine.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective total synthesis of (+)-Dihydro-β-erythroidine by Clementson et al.

Step	Reaction	Starting Material(s)	Product	Reagents and Condition s	Yield (%)	Enantio- eric Excess (%)
1	Asymmetric Allylic Alkylation	Prolinone derivative, Allyl acetate	Allyl prolinone	[Pd(allyl)Cl] 2, Ligand (S)-tBu- SIPHOS- PE, K ₂ CO ₃ , THF	87	95
2	Dihydroxylation & Oxidative Cleavage	Allyl prolinone	Aldehyde	OsO ₄ (cat.), NMO, NaIO ₄ , THF/H ₂ O	85	-
3	Wittig Reaction	Aldehyde, (Bromomet	Vinyl bromide	n-BuLi, THF	78	-
4	Ring-Closing Metathesis	Dienyl prolinone derivative	Cyclized A-ring	Grubbs II catalyst, CH ₂ Cl ₂	92	-
5	Reduction of Lactam	Cyclized A-ring	Cyclic amine	LiAlH ₄ , THF	95	-
6	Boc Protection	Cyclic amine	Boc-protected amine	(Boc) ₂ O, Et ₃ N, CH ₂ Cl ₂	98	-

7	Hydroborate ion-Oxidation	Boc-protected amine	Primary alcohol	9-BBN, THF then H_2O_2 , NaOH	88	-
8	Oxidation to Aldehyde	Primary alcohol	Aldehyde	Dess-Martin periodinane, CH_2Cl_2	94	-
9	Dieckmann Condensation	Diester precursor	β -keto ester	KHMDS, THF	75	-
10	Reductive Amination	β -keto ester	Spirocyclic amine	NH_4OAc , $NaBH_3CN$, MeOH	65 (dr 4:1)	-
11	N-Alkylation	Spirocyclic amine	N-alkylated spiroamine	MeI, K_2CO_3 , MeCN	89	-
12	Pd-catalyzed Enolate Coupling	N-alkylated spiroamine, Aryl bromide	Coupled product	$Pd(OAc)_2$, SPhos, K_3PO_4 , Toluene	72	-
13	Lactonization	Coupled product	(+)-Dihydro- β -erythroididine	TFA, CH_2Cl_2	85	>99 (after recryst.)

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis are provided below.

Step 1: Asymmetric Allylic Alkylation

To a solution of the prolinone derivative (1.0 eq) in THF was added K_2CO_3 (2.0 eq). In a separate flask, $[Pd(allyl)Cl]_2$ (0.025 eq) and (S)-tBu-SIPHOS-PE (0.05 eq) were dissolved in

THF and stirred for 20 minutes. This catalyst solution was then added to the prolinone mixture. Allyl acetate (1.5 eq) was added dropwise, and the reaction was stirred at room temperature for 24 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na_2SO_4 , filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the allyl prolinone.

Step 4: Ring-Closing Metathesis

To a solution of the dienyl prolinone derivative (1.0 eq) in degassed CH_2Cl_2 was added Grubbs II catalyst (0.05 eq). The reaction mixture was stirred at 40 °C for 12 hours under an argon atmosphere. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield the cyclized A-ring product.

Step 10: Reductive Amination

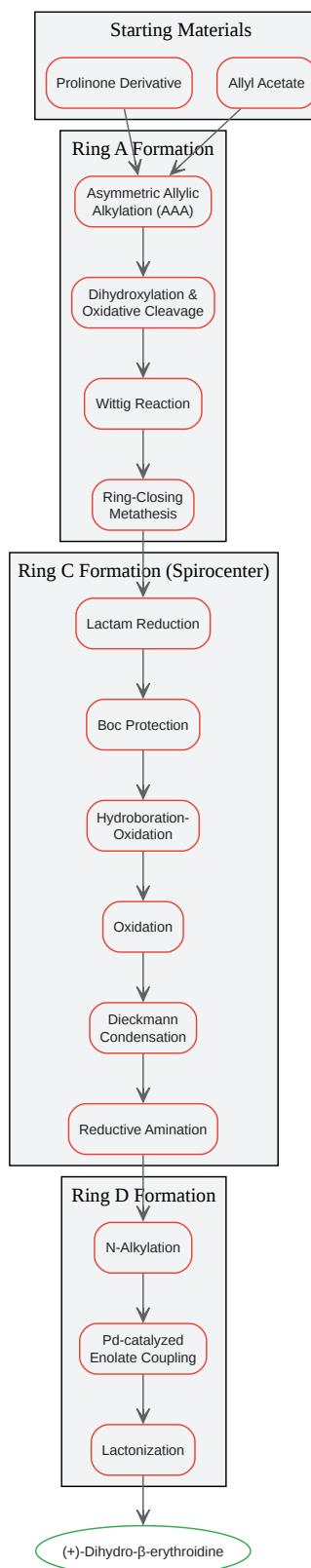
The β -keto ester (1.0 eq) and NH_4OAc (10.0 eq) were dissolved in methanol. The mixture was stirred at room temperature for 30 minutes. NaBH_3CN (3.0 eq) was then added portionwise, and the reaction was stirred for an additional 12 hours. The reaction was quenched by the addition of saturated aqueous NaHCO_3 and extracted with CH_2Cl_2 . The combined organic layers were dried over Na_2SO_4 , filtered, and concentrated. The resulting diastereomeric mixture was separated by flash column chromatography to provide the desired spirocyclic amine.

Step 12 & 13: Palladium-Catalyzed Enolate Coupling and Lactonization

To a solution of the N-alkylated spiroamine (1.0 eq) and the aryl bromide (1.2 eq) in toluene were added $\text{Pd}(\text{OAc})_2$ (0.1 eq), SPhos (0.2 eq), and K_3PO_4 (2.5 eq). The mixture was degassed and heated to 110 °C for 18 hours. After cooling to room temperature, the reaction was filtered through a pad of Celite and concentrated. The crude product was dissolved in CH_2Cl_2 and cooled to 0 °C. Trifluoroacetic acid (TFA, 5.0 eq) was added dropwise, and the reaction was stirred for 1 hour. The mixture was then carefully quenched with saturated aqueous NaHCO_3 and extracted with CH_2Cl_2 . The combined organic layers were dried, filtered, and concentrated. The final product, (+)-Dihydro- β -erythroidine, was purified by recrystallization.

Synthesis Workflow and Key Transformations

The following diagram illustrates the overall workflow of the enantioselective total synthesis, highlighting the key transformations and the construction of the tetracyclic ring system.

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